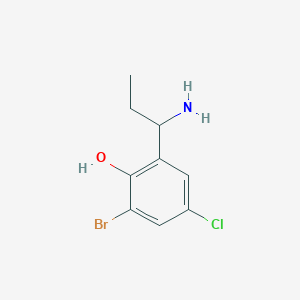

2-(1-Aminopropyl)-6-bromo-4-chlorophenol

Description

Contextual Landscape of Halogenated Phenolic Architectures in Organic Chemistry

Halogenated phenolic compounds are pivotal intermediates and final products in numerous industrial and biological applications. ontosight.ai The introduction of halogen atoms onto a phenolic backbone can significantly alter the molecule's physical, chemical, and biological properties. researchgate.net These compounds serve as precursors in the synthesis of a wide array of more complex molecules, including pharmaceuticals, dyes, and pesticides. ontosight.ai For instance, halogenated phenols can be used to prepare phenoxyacetic acids, which possess insecticidal, herbicidal, and fungicidal properties. google.com

The synthesis of halogenated phenols often involves electrophilic aromatic substitution, where a phenol (B47542) reacts with a halogenating agent. ontosight.ai For example, 2-bromo-4-chlorophenol (B154644) can be synthesized from phenol through carefully controlled bromination and chlorination reactions. ontosight.aichemicalbook.com The presence of halogens can also impart specific characteristics, such as fire-retardant properties, to materials like phenol-aldehyde resins. google.com In nature, halogenated phenolic compounds are found in various organisms, particularly marine life, and often exhibit potent antibacterial and anticancer activities. researchgate.net The treatment and degradation of halogenated phenolic compounds are also significant areas of research due to their potential environmental persistence. nih.gov

Significance of Amine and Halogen Substituents in Phenolic Structures

The chemical behavior and biological activity of a phenolic compound are profoundly influenced by its substituents. The interplay between electron-donating and electron-withdrawing groups on the aromatic ring is a cornerstone of physical organic chemistry.

The hydroxyl (-OH) group of the phenol is an activating, ortho-, para-directing group. It donates electron density to the aromatic ring through resonance, making the ring more susceptible to electrophilic attack. This hydroxyl group is also crucial for the antioxidant properties observed in many phenolic compounds, as it can donate a hydrogen atom to neutralize free radicals. mdpi.commdpi.com

The amine (-NH₂) group (or an alkylamine substituent like the aminopropyl group) is also a strong activating group, donating electron density to the ring via resonance. nih.gov This increased electron density enhances the ring's reactivity. The basic nature of the amino group allows for the formation of salts and provides a key site for hydrogen bonding, which is critical for molecular recognition in biological systems, such as binding to enzyme active sites. nih.gov

In a molecule like 2-(1-Aminopropyl)-6-bromo-4-chlorophenol, these effects combine. The powerful activating effects of the hydroxyl and aminopropyl groups are modulated by the deactivating, yet directing, influence of the bromine and chlorine atoms. This complex electronic environment dictates the molecule's reactivity and is fundamental to its potential interactions with biological targets.

Current Research Perspectives on this compound and Related Structural Motifs

Direct and extensive research focused exclusively on this compound is not widely available in published literature. Its presence in chemical supplier catalogs suggests it is available for research and development purposes, likely as a building block for the synthesis of more complex molecules. sigmaaldrich.com However, the research landscape for structurally related halogenated aminophenols provides a strong basis for inferring its potential areas of interest.

Derivatives of aminophenols are investigated for a wide spectrum of biological activities. Studies on various substituted o-aminophenol and p-aminophenol derivatives have revealed significant antioxidant, antibacterial, cytotoxic, and antidiabetic properties. nih.goveurekaselect.com For example, Schiff bases derived from 4-aminophenol (B1666318) have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.gov Other o-aminophenol derivatives have shown excellent antioxidant activity, in some cases comparable to or exceeding that of standards like quercetin. eurekaselect.com

Furthermore, metal complexes of halogenated phenolic compounds are being explored for their enhanced biological potential. Research on Schiff bases derived from compounds like 2-bromo-4-chloroaniline (B1265534) and 5-chlorosalicylaldehyde (B124248) shows that their metal complexes can exhibit greater antimicrobial and antioxidant activity than the free ligand. rsc.org The structural motif of a halogenated phenol is a recurring feature in many pharmaceuticals, highlighting the importance of this chemical class. nsf.gov Given these precedents, this compound is a candidate for investigation in several research domains:

Pharmaceutical Chemistry: As a potential scaffold for developing new antimicrobial, anticancer, or anti-inflammatory agents.

Materials Science: As a monomer or cross-linking agent for creating specialized polymers with enhanced thermal stability or fire resistance.

Agrochemicals: As an intermediate for the synthesis of novel herbicides or fungicides.

The combination of a bulky, halogenated phenolic ring with a flexible aminopropyl side chain presents a unique structural motif that warrants further exploration to determine its specific chemical reactivity and biological utility.

Structure

3D Structure

Properties

Molecular Formula |

C9H11BrClNO |

|---|---|

Molecular Weight |

264.54 g/mol |

IUPAC Name |

2-(1-aminopropyl)-6-bromo-4-chlorophenol |

InChI |

InChI=1S/C9H11BrClNO/c1-2-8(12)6-3-5(11)4-7(10)9(6)13/h3-4,8,13H,2,12H2,1H3 |

InChI Key |

QYKCDUWLAFEYAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=C(C(=CC(=C1)Cl)Br)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 1 Aminopropyl 6 Bromo 4 Chlorophenol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.com For 2-(1-Aminopropyl)-6-bromo-4-chlorophenol, the primary disconnections are made at the bonds connecting the substituents to the aromatic ring.

The most logical disconnections are:

C-N bond disconnection within the side chain: This is not a primary disconnection from the ring, but a transformation of the amine to a more easily installed precursor, such as a ketone (via reductive amination). This simplifies the side chain to a propanoyl group.

C-C bond disconnection: The bond between the aromatic ring and the propanoyl side chain is a key disconnection. This suggests a Friedel-Crafts acylation or a related reaction to attach the three-carbon chain to the phenol (B47542) ring.

C-Br and C-Cl bond disconnections: These disconnections point to electrophilic halogenation reactions on a phenol precursor.

This analysis leads to a plausible synthetic pathway starting from a simpler, commercially available phenol. The most strategic starting material is 4-chlorophenol (B41353), as the chloro group at the para position directs subsequent substitutions to the ortho positions. The synthesis would then proceed by sequential halogenation (bromination) followed by the introduction of the side chain.

Retrosynthetic Scheme:

Target Molecule: this compound

Disconnection 1 (C-N): Leads to 2-Propanoyl-6-bromo-4-chlorophenol (via reductive amination).

Disconnection 2 (C-C): Leads to 2-Bromo-4-chlorophenol (B154644) and a propanoyl synthon (via Friedel-Crafts acylation).

Disconnection 3 (C-Br): Leads to 4-Chlorophenol (via electrophilic bromination).

This strategic breakdown identifies 4-Chlorophenol as the logical starting material and 2-Bromo-4-chlorophenol as a key intermediate.

Regioselective Halogenation Protocols for Phenol Derivatives

The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. Since the target molecule requires specific bromine and chlorine atoms at defined positions, precise control over the halogenation reactions is critical.

The bromination of phenols can be achieved using various reagents. The choice of reagent and reaction conditions can influence the regioselectivity, particularly the ortho-to-para product ratio. rsc.org Common brominating agents include molecular bromine (Br₂), N-Bromosuccinimide (NBS), and bromine chloride (BrCl). rsc.orggoogle.comchemicalbook.com For a para-substituted phenol like 4-chlorophenol, the para position is blocked, forcing bromination to occur at the ortho positions (C2 or C6).

| Reagent | Solvent | Temperature (°C) | Outcome | Reference |

| Bromine (Br₂) | Carbon Tetrachloride | Room Temp | Good yield of 4-bromo-2-chlorophenol (B165030) from 2-chlorophenol. | google.com |

| Bromine Chloride (BrCl) | Carbon Tetrachloride | 23-26 | Selective ortho-bromination of o-chlorophenol. | google.com |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724) | Room Temp | Efficient bromination of phenols. | chemicalbook.com |

| Bromine (Br₂) | Acetic Acid | Not specified | Common method for bromination of 4-chloro intermediates. |

This table is interactive and can be sorted by clicking on the headers.

Similar to bromination, chlorination of phenols is an electrophilic aromatic substitution. Reagents like sulfuryl chloride (SO₂Cl₂) can be used for the regioselective chlorination of phenols. Modifiers can be employed to enhance para-selectivity in phenols where the para-position is available. researchgate.net For precursors where ortho-chlorination is desired, specific catalysts and conditions are necessary. Palladium-catalyzed C-H activation has emerged as a modern method for achieving regioselective ortho-halogenation. nih.govresearchgate.net

To synthesize the key intermediate, 2-bromo-4-chlorophenol, a sequential halogenation strategy is employed starting from 4-chlorophenol. The hydroxyl group directs the incoming electrophile (bromine) to the ortho position, as the para position is already occupied by chlorine.

A common procedure involves the direct bromination of 4-chlorophenol. The strong activating effect of the hydroxyl group ensures that the reaction proceeds efficiently.

Synthesis of 2-Bromo-4-chlorophenol from 4-Chlorophenol: A typical laboratory synthesis involves dissolving 4-chlorophenol in a suitable solvent, such as acetonitrile or a chlorinated solvent, and then adding a brominating agent like N-Bromosuccinimide (NBS) or molecular bromine. The reaction is often catalyzed by an acid. chemicalbook.com

| Starting Material | Reagent | Catalyst | Solvent | Yield | Reference |

| 4-Chlorophenol | N-Bromosuccinimide (NBS) | H₂SO₄ | Acetonitrile | 79% | chemicalbook.com |

| 2-Chlorophenol | Bromine (Br₂) | Triethylamine (B128534) HCl | Chlorobenzene | 99.1% (of 4-bromo-2-chlorophenol) | google.com |

This table is interactive and can be sorted by clicking on the headers.

The high yield and regioselectivity in these reactions are due to the strong directing effect of the hydroxyl group and the blocking of the para-position.

Introduction of the 1-Aminopropyl Side Chain

With the halogenated phenolic intermediate, 2-bromo-4-chlorophenol, in hand, the final stage is the introduction of the 1-aminopropyl side chain at the C6 position, which is ortho to the hydroxyl group and meta to the chlorine.

Directly adding a 1-aminopropyl group is challenging. A more feasible approach involves a two-step sequence: acylation followed by reductive amination.

Acylation: A Friedel-Crafts acylation or a related reaction, such as the Fries rearrangement, can be used to introduce a propanoyl group (-C(O)CH₂CH₃) onto the aromatic ring. Using propanoyl chloride with a Lewis acid catalyst like aluminum chloride (AlCl₃) would install the acyl group, primarily at the available ortho position (C6) of 2-bromo-4-chlorophenol, yielding 2-bromo-4-chloro-6-propanoylphenol. The hydroxyl group typically requires protection before Friedel-Crafts acylation, or alternative methods like the Fries rearrangement of the corresponding ester (2-bromo-4-chlorophenyl propanoate) can be employed.

Reductive Amination: The resulting ketone is then converted to the target primary amine. This transformation is commonly achieved through reductive amination. The ketone is first reacted with ammonia (B1221849) or a source of ammonia (like ammonium (B1175870) acetate) to form an intermediate imine. The imine is then reduced in situ to the amine using a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or by catalytic hydrogenation. This sequence converts the propanoyl group into the desired 1-aminopropyl group, completing the synthesis of this compound.

While specific literature for this exact multi-step transformation on 2-bromo-4-chlorophenol is sparse, the individual reactions (acylation of phenols, reductive amination of aryl ketones) are well-established principles in organic synthesis. umich.eduwikipedia.org

Chirality Control and Diastereoselective Synthesis of the 1-Aminopropyl Moiety

The crucial step in the synthesis of this compound is the introduction of the 1-aminopropyl group with a specific stereochemistry. This is typically achieved through the asymmetric synthesis of the corresponding ketone precursor, 1-(2-hydroxy-3-bromo-5-chlorophenyl)propan-1-one, followed by a diastereoselective reductive amination.

Chiral Auxiliaries: One established method for controlling stereochemistry involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral amines, chiral sulfinamides, such as tert-butanesulfinamide, are commonly employed. The ketone precursor would first be reacted with a chiral sulfinamide to form a chiral N-sulfinyl imine. Subsequent reduction of this imine with a suitable reducing agent, such as sodium borohydride, proceeds with high diastereoselectivity due to steric hindrance imposed by the chiral auxiliary. The final step involves the acidic cleavage of the sulfinyl group to yield the desired chiral primary amine.

Catalytic Asymmetric Reductive Amination: An alternative and more atom-economical approach is the direct catalytic asymmetric reductive amination of the ketone precursor. This method utilizes a chiral catalyst to control the stereochemistry of the reduction of an in-situ formed imine or a related intermediate. Chiral phosphine (B1218219) ligands, in combination with transition metals like iridium or rhodium, have proven effective in the asymmetric reductive amination of various ketones. The choice of the chiral ligand is critical for achieving high enantioselectivity.

| Catalyst System | Chiral Ligand Type | Potential Reducing Agent | Key Feature |

| Iridium-based | Chiral Phosphine Ligands (e.g., f-Binaphane) | H₂, Ti(OⁱPr)₄, I₂ | High activity and enantioselectivity for aryl ketones. |

| Rhodium-based | Chiral Diphosphine Ligands | H₂ | Effective for α-keto acid derivatives, though may require specific substrates. |

| Organocatalysts | Chiral Brønsted Acids | Hantzsch Ester | Metal-free alternative, promoting the formation of a chiral iminium ion. |

| Biocatalysts | Imine Reductases (IREDs) | NAD(P)H | Highly selective enzymes operating under mild conditions. |

The diastereoselective reduction of a ketoimine, formed from the precursor ketone and a suitable amine source, is a key strategy. The stereochemical outcome is dictated by the facial selectivity of the hydride attack on the imine, which is influenced by the chiral catalyst or auxiliary.

Optimization of Reaction Conditions and Yields

The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful optimization of reaction conditions for each step.

Synthesis of the Precursor (2-bromo-4-chlorophenol): The synthesis of the starting material, 2-bromo-4-chlorophenol, can be achieved through the regioselective bromination of 4-chlorophenol. Key parameters to optimize include the choice of brominating agent (e.g., Br₂, N-bromosuccinimide), solvent, temperature, and catalyst. The use of a directing group or a specific catalyst can enhance the regioselectivity of the bromination, favoring the desired 2-bromo isomer. For instance, carrying out the bromination in the presence of a Lewis acid or in a specific solvent system can influence the isomeric ratio of the product.

Friedel-Crafts Acylation: The introduction of the propanoyl group onto the 2-bromo-4-chlorophenol ring is typically achieved via a Friedel-Crafts acylation reaction. Optimization of this step involves selecting the appropriate acylating agent (propanoyl chloride or propanoic anhydride) and Lewis acid catalyst (e.g., AlCl₃, FeCl₃, ZnCl₂). The reaction temperature and stoichiometry of the catalyst are critical to prevent side reactions and maximize the yield of the desired ketone precursor.

Reductive Amination: For the crucial reductive amination step, several factors need to be optimized:

Catalyst Loading: In catalytic asymmetric reductive amination, the catalyst loading is a key parameter to balance reaction efficiency and cost.

Reducing Agent: The choice and stoichiometry of the reducing agent (e.g., H₂, silanes, borohydrides) can significantly impact the yield and selectivity.

Solvent: The polarity and coordinating ability of the solvent can influence the solubility of reagents and the stability of intermediates, thereby affecting the reaction rate and stereoselectivity.

Temperature and Pressure: For hydrogenations, temperature and hydrogen pressure are critical parameters that need to be carefully controlled to achieve optimal results.

pH: In some cases, particularly for enzyme-catalyzed reactions, the pH of the reaction medium is a crucial factor for catalyst activity and stability.

A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables and identify the optimal reaction conditions to maximize the yield and stereoselectivity of the final product.

Synthetic Routes to Isomeric and Analogous Compounds

The synthetic strategies outlined above can be adapted to produce various isomers and analogs of this compound.

Isomeric Compounds:

2-(1-Aminopropyl)-4-bromo-6-chlorophenol: The synthesis of this isomer would start with the preparation of 4-bromo-2-chlorophenol. This can be achieved by the chlorination of 4-bromophenol. Subsequent Friedel-Crafts acylation with propanoyl chloride would likely be directed to the position ortho to the hydroxyl group and para to the bromine atom, yielding 1-(5-bromo-3-chloro-2-hydroxyphenyl)propan-1-one. The final step would be the asymmetric reductive amination of this ketone intermediate, following the methodologies described in section 2.3.2.

Analogous Compounds:

2-(1-Aminobutyl)-6-bromo-4-chlorophenol: To synthesize this analog, the Friedel-Crafts acylation would be performed with butanoyl chloride instead of propanoyl chloride on 2-bromo-4-chlorophenol. This would yield 1-(3-bromo-5-chloro-2-hydroxyphenyl)butan-1-one. The subsequent asymmetric reductive amination of this butanone derivative would lead to the desired 2-(1-aminobutyl) analog.

2-(1-Aminopropyl)-6-bromo-4-iodophenol: The synthesis of this analog would require the preparation of 2-bromo-4-iodophenol (B155161) as the starting material. This could potentially be synthesized from 4-iodophenol (B32979) via regioselective bromination. The subsequent acylation and asymmetric reductive amination steps would follow a similar sequence as for the chloro-analog.

The synthesis of these related compounds would also require careful optimization of reaction conditions to ensure good yields and high stereoselectivity. The electronic and steric properties of the different halogen substituents may influence the reactivity of the aromatic ring and the stereochemical outcome of the asymmetric reactions.

Chemical Reactivity and Transformation Studies of 2 1 Aminopropyl 6 Bromo 4 Chlorophenol

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a dominant functional group, strongly influencing the molecule's reactivity. Its oxygen atom possesses lone pairs that activate the aromatic ring towards electrophilic substitution and also serves as a site for direct reactions.

Oxidation Pathways and Product Characterization

The oxidation of 2-(1-aminopropyl)-6-bromo-4-chlorophenol is predicted to be complex due to the electron-rich nature of the phenolic ring. Phenolic compounds can undergo oxidation through processes involving electron transfer, which may lead to the formation of phenoxy radicals. nih.govacs.org Given the substitution pattern, with a bulky aminopropyl group and a bromine atom at the ortho positions, the formation of a stable phenoxy radical is plausible.

Further oxidation could potentially lead to quinone-type structures, although the substitution at both ortho positions might hinder the typical pathways to form ortho-quinones. Strong oxidizing conditions, such as treatment with excess hypochlorous acid, have been shown to cause ring cleavage in other substituted phenols, leading to the formation of α,β-unsaturated dicarbonyl compounds. acs.orgnih.gov While direct studies on this compound are not available, the expected products from mild and strong oxidation are summarized below.

Table 1: Predicted Oxidation Products

| Oxidizing Agent | Predicted Product Type | Plausible Structure |

|---|---|---|

| Mild (e.g., K₃[Fe(CN)₆]) | Phenoxy Radical | 2-(1-aminopropyl)-6-bromo-4-chloro-phenoxy radical |

Etherification and Esterification Reactions

Etherification: The conversion of the phenolic hydroxyl group to an ether is an important transformation. The Williamson ether synthesis, involving the reaction of the corresponding phenoxide with an alkyl halide, is a standard method. The formation of the phenoxide is typically achieved by using a suitable base. Given the steric hindrance from the ortho substituents, harsher reaction conditions, such as a stronger base or higher temperatures, may be required compared to unhindered phenols.

Esterification: The direct esterification of phenols with carboxylic acids (Fischer esterification) is generally inefficient. youtube.com The nucleophilicity of the phenolic oxygen is reduced due to the delocalization of its lone pairs into the aromatic ring. youtube.com Therefore, more reactive acylating agents are required. The reaction with acid chlorides or acid anhydrides in the presence of a base like pyridine (B92270) is the preferred method for producing phenolic esters. youtube.com The base serves to neutralize the acidic byproduct and may also generate the more nucleophilic phenoxide ion. youtube.com

Table 2: Typical Conditions for Etherification and Esterification

| Reaction | Reagents | Catalyst/Base | Typical Product |

|---|---|---|---|

| Etherification | Alkyl Halide (e.g., CH₃I) | Strong Base (e.g., NaH) | 2-(1-aminopropyl)-6-bromo-4-chloro-1-methoxybenzene |

| Esterification | Acid Chloride (e.g., CH₃COCl) | Pyridine | [2-(1-aminopropyl)-6-bromo-4-chlorophenyl] acetate |

Reactivity of the Primary Amine Functionality

The primary amine located on the propyl side chain is a key site of nucleophilic reactivity, distinct from the aromatic portion of the molecule.

Acylation and Alkylation Reactions

The primary amine is expected to readily undergo acylation and alkylation reactions. ncert.nic.in

Acylation: Reaction with acid chlorides or anhydrides will convert the primary amine into a corresponding amide. This nucleophilic substitution reaction is typically rapid and can be carried out in the presence of a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl or carboxylic acid byproduct. ncert.nic.in

Alkylation: The amine can act as a nucleophile, reacting with alkyl halides to yield secondary and tertiary amines. This reaction proceeds via nucleophilic substitution. ncert.nic.in However, a significant drawback of this method is the potential for polyalkylation, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. ncert.nic.inlibretexts.org

Table 3: Amine Functionalization Reactions

| Reaction | Reagent | Product Type |

|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N-acetyl amide |

It is important to note that Friedel-Crafts acylation or alkylation reactions on the aromatic ring are generally incompatible with the presence of the amine and hydroxyl groups, as these functional groups react with the Lewis acid catalyst, deactivating the ring. libretexts.orgcurlyarrows.com

Condensation Reactions Leading to Schiff Base Derivatives

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is fundamental in the synthesis of a wide variety of organic compounds. nih.gov Studies on analogous 2-aminophenol (B121084) derivatives show that they are extensively used in the synthesis of Schiff base ligands for metal complexes. rsc.orgresearchgate.netiosrjournals.org

The reaction of this compound with an aldehyde (e.g., benzaldehyde) or a ketone would proceed via a nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule to yield the corresponding Schiff base. The reaction is typically catalyzed by either acid or base.

Table 4: Schiff Base Formation

| Carbonyl Compound | Reaction Conditions | Product |

|---|---|---|

| Benzaldehyde | Methanol, reflux | 2-bromo-4-chloro-6-(1-(benzylideneamino)propyl)phenol |

The formation of these derivatives is often confirmed by spectroscopic methods such as IR, which shows the appearance of a C=N stretching band, and NMR spectroscopy. nih.gov

Reactivity of the Halogen Substituents (Bromine and Chlorine)

The bromine and chlorine atoms attached to the aromatic ring are generally unreactive towards nucleophilic aromatic substitution. This type of reaction typically requires the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group to activate the ring, which are absent in this molecule.

The primary influence of the halogen substituents, along with the aminopropyl group, is on the regioselectivity of potential future electrophilic aromatic substitution reactions. However, the phenolic hydroxyl group is a powerful activating, ortho-, para-directing group. wikipedia.org Since the two ortho positions (2- and 6-) and the para position (4-) are already substituted, further electrophilic substitution on the aromatic ring would be sterically hindered and electronically disfavored. The reactivity of bromine with phenolic compounds is generally very high, often leading to substitution. nih.govresearchgate.net However, with the key positions already occupied, the halogen atoms themselves are not expected to be readily displaced under standard conditions.

Nucleophilic Aromatic Substitution Reactions

The reactivity of the two halogen substituents, bromine and chlorine, towards nucleophilic attack is not identical. Generally, in SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form a Meisenheimer complex. The stability of this intermediate is influenced by the electron-withdrawing ability of the substituents on the aromatic ring. The carbon-halogen bond strength and the ability of the halogen to act as a leaving group also play a role. For many SNAr reactions, the reactivity order of halogens is F > Cl > Br > I, which is counterintuitive based on leaving group ability in SN1 and SN2 reactions and is instead governed by the electronegativity of the halogen stabilizing the intermediate. However, for some heterocyclic systems like 6-halopurines, the reactivity order has been observed to be different, suggesting that the specific electronic environment of the aromatic system is critical.

For this compound, the relative reactivity of the C-Br and C-Cl bonds in SNAr reactions would depend on the specific nucleophile and reaction conditions. The position of the halogens relative to the other substituents will also influence their reactivity. The bromine atom is ortho to the aminopropyl group and meta to the hydroxyl group, while the chlorine atom is para to the hydroxyl group and meta to the aminopropyl group. The strong activating effect of the hydroxyl group at the para position could potentially make the chlorine atom more susceptible to substitution. Conversely, the steric hindrance from the adjacent aminopropyl group might influence the reactivity of the bromine atom.

Detailed kinetic studies on this compound would be necessary to definitively establish the preferred site of nucleophilic attack and the relative reactivity of the two halogen atoms. Such studies would involve reacting the compound with a variety of nucleophiles and analyzing the product distribution.

Table 1: Predicted Reactivity of Halogens in Nucleophilic Aromatic Substitution

| Halogen | Position Relative to -OH | Position Relative to -CH(NH2)CH2CH3 | Expected Relative Reactivity | Rationale |

| Bromine | meta | ortho | Lower | Less activated by the hydroxyl group and potentially more sterically hindered. |

| Chlorine | para | meta | Higher | Activated by the para hydroxyl group, which can stabilize the Meisenheimer intermediate. |

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions offer a versatile platform for structural modification at the sites of the halogen atoms. The differential reactivity of the C-Br and C-Cl bonds is a key aspect of these transformations, often allowing for selective functionalization.

In palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, the first step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity of aryl halides in this step generally follows the order I > Br > OTf > Cl. This trend is based on the bond dissociation energies of the carbon-halogen bonds. Therefore, it is expected that the C-Br bond in this compound would be more reactive than the C-Cl bond, allowing for selective cross-coupling at the bromine-substituted position.

A study on the selective arylation of a similar compound, 2-bromo-4-chlorophenyl-2-bromobutanoate, via a Pd-catalyzed Suzuki cross-coupling reaction demonstrated that the reaction occurs selectively at the C-Br bond. nih.gov This supports the prediction that for this compound, a Suzuki-Miyaura reaction with an arylboronic acid would likely yield the product where the bromine atom is replaced by the aryl group, leaving the chlorine atom intact for potential further transformations.

The choice of catalyst, ligands, and reaction conditions can significantly influence the outcome and selectivity of cross-coupling reactions. mdpi.com For instance, in the cross-coupling of dihaloarenes, switching the catalyst or ligand can sometimes reverse the site-selectivity. mdpi.com While the intrinsic reactivity difference between C-Br and C-Cl bonds provides a strong basis for selectivity, careful optimization of reaction parameters would be essential to achieve high yields of the desired mono-arylated product. Other metal catalysts, such as those based on nickel or iron, could also be employed and might offer different reactivity profiles. researchgate.net

Table 2: Predicted Outcome of a Suzuki-Miyaura Cross-Coupling Reaction

| Starting Material | Reagents | Major Product | Rationale for Selectivity |

| This compound | Arylboronic acid, Pd catalyst, base | 2-(1-Aminopropyl)-6-aryl-4-chlorophenol | The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed oxidative addition. nih.gov |

Photochemical and Radiolytic Transformations of the Compound

The presence of halogen atoms and an aromatic ring makes this compound susceptible to transformations induced by light (photolysis) and ionizing radiation (radiolysis). These processes can lead to the degradation of the compound through various reaction pathways.

Photochemical Transformations: Upon absorption of ultraviolet (UV) light, organic molecules can be excited to higher energy states, which can lead to bond cleavage. For halogenated aromatic compounds, the carbon-halogen bond is often the most photolabile. Studies on the photolysis of bromophenols have shown that C-Br bond cleavage is a primary photochemical process. nih.gov The energy of the UV light can be sufficient to break the C-Br bond, leading to the formation of an aryl radical and a bromine radical. The resulting aryl radical is highly reactive and can undergo a variety of subsequent reactions, such as hydrogen abstraction from the solvent, dimerization, or reaction with oxygen.

In the context of this compound, it is anticipated that UV irradiation would preferentially lead to the cleavage of the C-Br bond over the C-Cl bond, as the C-Br bond is weaker. The resulting 2-(1-aminopropyl)-4-chlorophenyl radical could then abstract a hydrogen atom to form 2-(1-aminopropyl)-4-chlorophenol. Further irradiation could potentially lead to the cleavage of the C-Cl bond as well. The aminopropyl side chain and the phenolic hydroxyl group might also be susceptible to photochemical reactions, although the cleavage of the carbon-halogen bonds is expected to be a major degradation pathway. The photodegradation process can be influenced by the solvent and the presence of other substances that can act as photosensitizers or radical scavengers.

Radiolytic Transformations: Radiolysis involves the interaction of ionizing radiation (such as gamma rays or electron beams) with matter, leading to the formation of highly reactive species. In aqueous solutions, the radiolysis of water produces a mixture of reactive species, including hydrated electrons (e-aq), hydroxyl radicals (•OH), and hydrogen atoms (H•). mdpi.com These species can then react with dissolved organic compounds like this compound.

The hydroxyl radical is a powerful oxidizing agent and can react with the aromatic ring via addition or by abstracting a hydrogen atom from the hydroxyl or aminopropyl groups. The hydrated electron is a strong reducing agent and can react with the halogenated phenol (B47542), leading to reductive dehalogenation. The reaction of the hydrated electron with the C-Br or C-Cl bond would result in the formation of a halide ion and an aryl radical. As with photolysis, the C-Br bond is expected to be more susceptible to reductive cleavage.

Studies on the radiolysis of chlorophenols in aqueous solution have demonstrated that gamma-irradiation can effectively degrade these compounds, with the degradation following pseudo-first-order kinetics. nih.gov The efficiency of degradation and dechlorination depends on the absorbed dose and the initial concentration of the compound. Therefore, it is expected that this compound would be degraded under ionizing radiation, with dehalogenation being a significant degradation pathway.

Degradation Pathways and Environmental Fate Modeling

The environmental fate of this compound is determined by a combination of physical, chemical, and biological processes that can lead to its transformation and degradation. Understanding these pathways is essential for assessing its potential environmental impact.

Degradation Pathways: Microbial degradation is a key process for the removal of many organic pollutants from the environment. Bacteria have evolved diverse metabolic pathways to utilize aromatic compounds as sources of carbon and energy. nih.gov For halogenated phenols, biodegradation often begins with dehalogenation, which can occur either aerobically or anaerobically.

In aerobic pathways, monooxygenases or dioxygenases can catalyze the hydroxylation of the aromatic ring, which can lead to the removal of the halogen substituent. nih.gov For this compound, an initial enzymatic attack could lead to the replacement of either the bromine or chlorine atom with a hydroxyl group. Given the higher reactivity of the C-Br bond, initial debromination is a likely first step. Another potential initial step is the degradation of the aminopropyl side chain. For instance, the degradation of chloroaminophenols can be initiated by the enzymatic removal of the amino group (deamination). nih.gov

Environmental Fate Modeling: Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical properties, environmental fate, and toxicity of chemicals based on their molecular structure. ecetoc.org These models are particularly useful for assessing the potential environmental impact of new or less-studied compounds like this compound.

Various molecular descriptors, such as hydrophobicity (log P), electronic properties, and steric parameters, can be used to build QSAR models for endpoints relevant to environmental fate, such as biodegradability, soil sorption, and bioconcentration. For halogenated aromatic compounds, specific QSAR models have been developed to predict their behavior. oup.comosti.gov

For this compound, a QSAR model could be used to estimate its octanol-water partition coefficient (log P), which would provide an indication of its tendency to bioaccumulate in fatty tissues of organisms and to sorb to organic matter in soil and sediment. The model could also predict its susceptibility to biodegradation by correlating its structural features with known degradation rates of similar compounds. The presence of the ionizable amino and hydroxyl groups means that the environmental partitioning and fate of this compound will be highly pH-dependent. Modeling would need to take into account the different species present at various environmental pH values.

Mechanistic Investigations and Reaction Dynamics of 2 1 Aminopropyl 6 Bromo 4 Chlorophenol

Elucidation of Reaction Intermediates and Transition States

There is no available research that specifically elucidates the reaction intermediates and transition states involved in the synthesis or subsequent reactions of 2-(1-Aminopropyl)-6-bromo-4-chlorophenol. Characterizing such transient species would typically require advanced spectroscopic techniques (e.g., in-situ NMR, transient absorption spectroscopy) and computational modeling (e.g., Density Functional Theory calculations), which have not been reported for this compound. While the identification of reaction intermediates is crucial for understanding reaction mechanisms, such studies have been focused on broader classes of reactions rather than this specific molecule. nih.gov

Kinetic Analysis of Key Synthetic Steps

A kinetic analysis, which would provide quantitative data on reaction rates, activation energies, and the influence of reactant concentrations for the synthesis of this compound, is not documented in the available scientific literature. Such studies are fundamental to optimizing reaction conditions and understanding the underlying mechanism, but they have not been published for the key synthetic steps leading to this compound.

Catalytic Systems for Enhanced Selectivity and Efficiency

While catalytic systems are widely employed in organic synthesis to enhance selectivity and efficiency, specific catalysts tailored for the synthesis of this compound are not described in the reviewed literature. Research on related compounds, such as the regioselective bromination of 2-chlorophenol, has utilized catalysts like triethylamine (B128534) hydrochloride to direct the substitution pattern. However, the application of catalytic systems for the introduction of the aminopropyl side chain onto the 2-bromo-4-chlorophenol (B154644) scaffold has not been detailed.

Solvent Effects and Their Influence on Reaction Mechanisms

The influence of solvent properties (e.g., polarity, proticity) on the reaction mechanisms, rates, and selectivity for the synthesis of this compound has not been a subject of published research. General models exist to describe solvent effects on chemical processes, but specific experimental data or computational studies for this compound are absent. rsc.org The choice of solvent can significantly impact reaction outcomes, and the lack of such studies for this particular synthesis pathway indicates a gap in the current body of knowledge.

Computational Chemistry and Molecular Modeling of 2 1 Aminopropyl 6 Bromo 4 Chlorophenol

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A dedicated DFT study of 2-(1-aminopropyl)-6-bromo-4-chlorophenol would be foundational to understanding its intrinsic properties.

Geometry Optimization and Conformation Analysis

A crucial first step in any computational analysis is determining the most stable three-dimensional structure of the molecule. Geometry optimization calculations would identify the lowest energy conformation of this compound by adjusting its bond lengths, bond angles, and dihedral angles. Due to the flexible aminopropyl side chain and its potential for intramolecular hydrogen bonding with the phenolic hydroxyl group, a thorough conformational analysis would be required to locate all significant low-energy isomers and determine their relative stabilities.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals)

Once the optimized geometry is obtained, analysis of the molecule's electronic structure can be performed. This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. Mapping the distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

Table 5.1: Hypothetical DFT-Calculated Electronic Properties This table is for illustrative purposes only, as specific data is not available.

| Parameter | Predicted Value | Significance |

|---|---|---|

| Energy of HOMO | Value not available | Indicates the ability to donate an electron. |

| Energy of LUMO | Value not available | Indicates the ability to accept an electron. |

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. This map is crucial for understanding intermolecular interactions. The ESP map of this compound would highlight electron-rich regions (negative potential, typically around the oxygen, nitrogen, and halogen atoms) and electron-poor regions (positive potential, often near hydrogen atoms of the hydroxyl and amino groups). These sites are critical for predicting how the molecule will interact with other molecules, including biological targets.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT can identify stable conformations, Molecular Dynamics (MD) simulations are necessary to explore the molecule's dynamic behavior over time. By simulating the movements of atoms according to the principles of classical mechanics, MD can reveal the full conformational landscape of this compound in different environments, such as in a solvent. This would provide insight into its flexibility, the stability of intramolecular hydrogen bonds, and its solvent interactions.

Prediction of Reaction Mechanisms and Energetics through Computational Approaches

Computational methods can be used to model potential chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers could predict the most likely reaction pathways and their associated activation energies. This could be applied to understand its synthesis, degradation, or metabolic pathways.

Theoretical Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

Computational chemistry allows for the prediction of various spectroscopic properties. Calculating the theoretical Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions would provide valuable data that could aid in the experimental characterization and identification of the compound. A comparison between theoretical and experimental spectra is a powerful method for structural confirmation.

Table 5.2: Illustrative Table of Theoretical vs. Experimental Spectroscopic Data This table is for illustrative purposes only, as specific data is not available.

| Spectroscopic Technique | Predicted Data | Experimental Data |

|---|---|---|

| 1H NMR Chemical Shifts (ppm) | Values not available | Values not available |

| 13C NMR Chemical Shifts (ppm) | Values not available | Values not available |

| Key IR Frequencies (cm-1) | Values not available | Values not available |

Molecular Interactions and Ligand Target Recognition Studies of 2 1 Aminopropyl 6 Bromo 4 Chlorophenol

Theoretical Frameworks for Non-Covalent Interactions

Non-covalent interactions are the primary forces driving the formation of a stable ligand-target complex. Though individually weaker than covalent bonds, their cumulative effect is substantial and determines the specificity and affinity of binding. Key interactions relevant to 2-(1-Aminopropyl)-6-bromo-4-chlorophenol include:

Hydrogen Bonds: These occur when a hydrogen atom is shared between two electronegative atoms. The phenolic hydroxyl (-OH) group and the primary amine (-NH2) of the aminopropyl moiety are potent hydrogen bond donors, while the oxygen, nitrogen, and halogen atoms can act as acceptors. nih.gov

Halogen Bonds: A halogen bond is a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. rsc.org The bromine and chlorine atoms on the phenolic ring of the compound are capable of forming such bonds, which can be critical for binding affinity and specificity. nih.gov

Electrostatic Interactions: The protonated amine in the aminopropyl group can form strong electrostatic interactions (ion pairs or salt bridges) with negatively charged amino acid residues like aspartate or glutamate (B1630785) in a target protein. nih.gov

Molecular Docking and Simulation Studies with Representative Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target, as well as the binding affinity. e-nps.or.kr Such studies for compounds structurally similar to this compound have been used to elucidate their mechanism of action and identify key interactions at the atomic level. bohrium.comuj.ac.za While specific docking studies on this exact compound are not publicly detailed, its behavior can be inferred from its constituent functional groups.

In a hypothetical docking scenario, this compound would likely orient itself to maximize favorable non-covalent interactions within a receptor's active site.

Binding Mode: The substituted phenol (B47542) ring would likely anchor the molecule in a hydrophobic pocket, potentially stabilized by halogen bonds and hydrogen bonds from the hydroxyl group. The flexible aminopropyl chain could then adopt a conformation that allows the terminal amine to interact with a polar or charged region of the active site.

Interaction Hotspots: Key "hotspots" for interaction would be the specific amino acid residues that form hydrogen bonds, halogen bonds, or salt bridges with the ligand. For example, the phenolic hydroxyl might interact with a histidine or serine residue, while the protonated amine could form a salt bridge with an aspartate residue.

The compound possesses multiple functional groups capable of participating in complex hydrogen bonding networks, which are critical for stabilizing the ligand-target complex.

Intramolecular Bonds: Theoretical studies on similar ortho-hydroxyaryl structures suggest the possibility of an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen of the aminopropyl side chain, which could influence the molecule's conformational preference. nih.govnih.gov Studies on 2-halophenols also indicate the presence of weak intramolecular hydrogen bonds. rsc.org

Intermolecular Bonds: The hydroxyl and amino groups are primary donors for intermolecular hydrogen bonds with the target protein. The electronegative oxygen, nitrogen, bromine, and chlorine atoms can all act as hydrogen bond acceptors.

Table 1: Potential Hydrogen Bond Interactions for this compound

| Functional Group on Ligand | Role in H-Bond | Potential Partner on Biological Target (Amino Acid Residues) |

| Phenolic Hydroxyl (-OH) | Donor | Aspartate (Asp), Glutamate (Glu), Serine (Ser), Histidine (His) |

| Phenolic Hydroxyl (-O-) | Acceptor | Serine (Ser), Threonine (Thr), Tyrosine (Tyr), Lysine (Lys) |

| Aminopropyl (-NH2) | Donor | Aspartate (Asp), Glutamate (Glu), Carbonyl backbone |

| Aminopropyl (-N-) | Acceptor | Serine (Ser), Threonine (Thr), Asparagine (Asn) |

The bromine and chlorine substituents are not merely passive steric groups; they can actively participate in binding through halogen bonds. Crystal structure analyses of related bromo-chloro phenols reveal the presence of intermolecular Br⋯Cl and Cl⋯Cl interactions, confirming their capacity for such bonding. researchgate.net

Halogen bonds are categorized based on the angles of interaction:

Type I: The C-X···X-C angles (where X is a halogen) are equal.

Type II: The interaction is between the electrophilic σ-hole of one halogen and the nucleophilic equatorial region of another, with C-X···X angles of approximately 180° and 90°. nih.gov

The bromine atom, being larger and more polarizable, is generally a stronger halogen bond donor than chlorine. These interactions can be highly specific and contribute significantly to binding affinity. nih.gov

Table 2: Reported Halogen-Halogen Interaction Distances in a Related Crystal Structure

| Interaction Type | Reported Distance (Å) |

| Intermolecular Br⋯Cl | 3.5289 (11) |

| Intermolecular Cl⋯Cl | 3.5042 (12) |

| Data from a study on a Schiff base containing a bromo-chlorophenol moiety. researchgate.net |

Influence of Molecular Topology on Ligand-Target Complementarity

Molecular topology—the size, shape, and flexibility of a molecule—is paramount for achieving a snug fit within a biological target's binding site.

Shape: The planar, rigid phenolic ring acts as a scaffold, while the positions of the bulky bromine and smaller chlorine atoms create a specific three-dimensional shape that must be accommodated by the receptor.

Flexibility: The aminopropyl side chain introduces conformational flexibility. This allows the molecule to adapt its shape to optimize interactions within the binding site, a concept known as "induced fit." The rotatable bonds in this chain enable the terminal amino group to find and engage with distant interaction points that the rigid ring could not reach.

Structural Determinants of Recognition: Role of Phenolic Hydroxyl, Halogens, and Aminopropyl Moiety

Each functional group on this compound plays a distinct role in molecular recognition.

Phenolic Hydroxyl Group: This group is a key determinant of recognition, acting as both a hydrogen bond donor and acceptor. Its acidity and position on the ring are critical for anchoring the ligand in a specific orientation.

Halogens (Bromine and Chlorine): The halogens serve multiple purposes. They significantly increase the molecule's lipophilicity, promoting passage through biological membranes and enhancing hydrophobic interactions. Furthermore, their ability to form specific halogen bonds provides an additional layer of interaction that can fine-tune binding affinity and selectivity. nih.gov Their presence also modulates the electronic properties of the aromatic ring.

Aminopropyl Moiety: This side chain is crucial for establishing long-range interactions. In its protonated state at physiological pH, the primary amine can form a powerful salt bridge with a negatively charged residue, often acting as a key anchor point. The chain's flexibility allows it to position this amine group optimally for binding.

Structure Activity Relationship Sar Investigations for 2 1 Aminopropyl 6 Bromo 4 Chlorophenol Analogues

Systematic Structural Modifications of the Phenolic Ring

The phenolic ring of 2-(1-Aminopropyl)-6-bromo-4-chlorophenol offers multiple positions for structural modification, allowing for a detailed examination of how substituent changes affect biological activity. Key modifications include altering the electronic properties and steric bulk of the ring.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenolic ring can significantly modulate the acidity of the hydroxyl group and the electron density of the aromatic system, thereby influencing interactions with biological targets. For instance, the presence of an amino group at the ortho position can form an intramolecular hydrogen bond with the phenolic hydroxyl group, which can affect the compound's acidity and its interaction with receptors. umich.edu Studies on related phenolic compounds have shown that electron-donating substituents, such as methoxy (B1213986) (-OCH3) or additional alkyl groups, generally enhance certain biological activities like antioxidant potential by stabilizing the resulting phenoxy radical. nih.gov Conversely, strong electron-withdrawing groups like a nitro (-NO2) group can decrease such activity. nih.gov

The position of these substituents is also critical. Substituents at the ortho and para positions relative to the hydroxyl group tend to have a more pronounced effect on activity compared to those at the meta position. umich.edu This is attributed to their ability to participate directly in resonance stabilization of the phenoxyl radical.

Interactive Table: Effect of Phenolic Ring Substituents on Biological Activity (Hypothetical Data Based on General SAR Principles)

| Compound | R3-Substituent | R5-Substituent | Relative Activity (%) |

| Analogue 1 | H | H | 80 |

| Analogue 2 | OCH3 | H | 110 |

| Analogue 3 | H | OCH3 | 95 |

| Analogue 4 | NO2 | H | 40 |

| Analogue 5 | H | NO2 | 55 |

| Analogue 6 | CH3 | H | 90 |

| Analogue 7 | H | CH3 | 85 |

Alterations to the 1-Aminopropyl Side Chain

The 1-aminopropyl side chain is a critical pharmacophoric element, and modifications to its length, branching, and the nature of the amino group can lead to significant changes in biological activity.

Alkyl Chain Length and Branching: The length of the alkyl chain can influence the compound's hydrophobicity and its ability to fit into specific binding pockets. For various classes of bioactive compounds, an optimal alkyl chain length for maximum activity is often observed. Increasing or decreasing the chain length from this optimum can lead to a loss of potency. For instance, in some antimicrobial agents, increasing the alkyl chain length enhances activity up to a certain point, after which it may decrease due to excessive lipophilicity or steric hindrance. google.comresearchgate.net Branching of the alkyl chain, such as replacing the propyl group with an isopropyl or tert-butyl group, can also impact activity by altering the steric profile of the molecule and potentially providing a better fit to a receptor's binding site.

Amino Group Substitution: The primary amino group is a key site for hydrogen bonding and salt bridge formation. N-alkylation to form secondary or tertiary amines can alter the basicity and steric bulk around the nitrogen atom, which can fine-tune binding affinity and selectivity. For example, selective N-alkylation of aminophenols is a known strategy to modulate their biological properties. researchgate.net

Interactive Table: Impact of 1-Aminopropyl Side Chain Modifications on Biological Activity (Hypothetical Data Based on General SAR Principles)

| Compound | Side Chain | N-Substitution | Relative Activity (%) |

| Parent Compound | 1-Aminopropyl | Primary | 100 |

| Analogue 8 | 1-Aminoethyl | Primary | 85 |

| Analogue 9 | 1-Aminobutyl | Primary | 95 |

| Analogue 10 | 1-Amino-2-methylpropyl | Primary | 115 |

| Analogue 11 | 1-(Methylamino)propyl | Secondary | 105 |

| Analogue 12 | 1-(Dimethylamino)propyl | Tertiary | 70 |

Impact of Halogen Position and Identity on Molecular Interactions

The position of the halogens on the phenolic ring influences the electronic environment and can direct the binding orientation of the molecule. Halogens are deactivating groups in electrophilic aromatic substitution yet are ortho-, para-directing due to their ability to donate electron density through resonance. nih.gov This electronic influence can affect the pKa of the phenolic hydroxyl group and the reactivity of the aromatic ring.

The identity of the halogen atom (e.g., fluorine, chlorine, bromine, iodine) is also crucial. The size, electronegativity, and lipophilicity of the halogen can all impact biological activity. For instance, studies on halogenated anilines have shown that the rate of metabolic dehalogenation can correlate with the electronegativity of the halogen, with fluorine being the most easily eliminated. nih.gov In other cases, the increasing size of the halogen from fluorine to iodine can lead to enhanced activity, suggesting that steric factors and the potential for halogen bonding play a significant role in molecular interactions.

Interactive Table: Influence of Halogen Substitution on Biological Activity (Hypothetical Data Based on General SAR Principles)

| Compound | C4-Halogen | C6-Halogen | Relative Activity (%) |

| Parent Compound | Cl | Br | 100 |

| Analogue 13 | Br | Br | 105 |

| Analogue 14 | Cl | Cl | 95 |

| Analogue 15 | F | Br | 90 |

| Analogue 16 | I | Br | 110 |

| Analogue 17 | Br | Cl | 102 |

Stereochemical Considerations in Structure-Activity Relationships

The 1-aminopropyl side chain of this compound contains a chiral center at the carbon atom attached to the amino group and the phenolic ring. Consequently, the compound can exist as a pair of enantiomers (R and S forms). It is well-established in pharmacology that stereoisomers of a drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. biomedgrid.comnih.govnih.gov

Biological systems, being chiral themselves, often interact stereoselectively with enantiomers. One enantiomer may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even responsible for undesirable side effects. researchgate.netresearchgate.net Therefore, the synthesis and biological evaluation of the individual enantiomers of this compound and its analogues are crucial for a complete SAR understanding. The differential binding of enantiomers to their target can be attributed to the three-dimensional arrangement of their functional groups, which dictates the precise interactions within a chiral binding site.

Computational QSAR Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the physicochemical properties of a series of compounds with their biological activities. For halogenated phenols and aminophenols, QSAR studies have been instrumental in identifying the key molecular descriptors that govern their activity. researchgate.netnih.gov

Commonly employed descriptors in QSAR models for such compounds include:

Hydrophobicity parameters: such as the logarithm of the octanol-water partition coefficient (logP), which is crucial for membrane permeability and interaction with hydrophobic binding pockets.

Electronic parameters: such as Hammett constants, dipole moment, and quantum chemical descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which describe the electronic nature of the molecule and its reactivity.

Steric parameters: such as molar refractivity and Taft steric parameters, which quantify the bulk and shape of the molecule.

Topological indices: which describe the connectivity of atoms within the molecule.

By developing robust QSAR models, it is possible to predict the biological activity of novel, unsynthesized analogues of this compound. This predictive capability can guide the design of more potent and selective compounds while reducing the need for extensive and time-consuming synthesis and testing. QSAR models for related phenolic compounds have successfully predicted activities such as cytotoxicity and antimicrobial effects. nih.govnih.gov

Advanced Analytical Methodologies for the Characterization of 2 1 Aminopropyl 6 Bromo 4 Chlorophenol

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight of 2-(1-Aminopropyl)-6-bromo-4-chlorophenol and for gaining insights into its structural features through fragmentation analysis. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would be employed.

The expected monoisotopic mass of the protonated molecule [M+H]⁺ of this compound (C₉H₁₁BrClNO) can be calculated with high precision. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, which serves as a key diagnostic feature for the presence of these halogens.

Fragmentation analysis, often aided by tandem mass spectrometry (MS/MS), would likely proceed through the cleavage of the aminopropyl side chain. Key fragmentation pathways would include the loss of the aminopropyl group and cleavages at the benzylic position. The table below illustrates the expected high-resolution masses of the parent ion and potential fragments.

| Ion/Fragment | Expected m/z (monoisotopic) | Description |

| [M+H]⁺ | 279.9789 | Protonated parent molecule |

| [M+H - CH₃CH₂CHNH₂]⁺ | 222.8997 | Loss of the aminopropyl radical |

| [M+H - NH₃]⁺ | 262.9944 | Loss of ammonia (B1221849) from the protonated amine |

| [BrC₆H₂ClOH(CH(CH₂CH₃))]⁺ | 262.9467 | Cleavage at the C-N bond of the aminopropyl group |

| [BrC₆H₂ClOH]⁺ | 206.8901 | Fragment corresponding to the bromochlorophenol moiety |

Note: The m/z values are calculated and may vary slightly in experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required to unambiguously assign all proton and carbon signals.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the aminopropyl side chain. The aromatic region would display two singlets or doublets with small coupling constants, characteristic of a 1,2,4,6-tetrasubstituted benzene ring. The signals of the aminopropyl group would include a triplet for the methyl group, a multiplet for the methylene group, and a multiplet for the methine proton. The chemical shifts would be influenced by the neighboring functional groups.

¹³C NMR: The carbon NMR spectrum would reveal nine distinct carbon signals corresponding to the molecular structure. The aromatic carbons would appear in the downfield region (110-160 ppm), with the carbon attached to the hydroxyl group being the most deshielded. The carbons of the aminopropyl side chain would be observed in the upfield region.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on known substituent effects.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (Position 3) | 7.2 - 7.4 | 128 - 132 |

| Aromatic CH (Position 5) | 7.0 - 7.2 | 125 - 129 |

| C-OH (Position 1) | - | 150 - 155 |

| C-C(NH₂) (Position 2) | - | 120 - 125 |

| C-Cl (Position 4) | - | 125 - 130 |

| C-Br (Position 6) | - | 110 - 115 |

| -CH(NH₂)- | 3.5 - 3.8 | 50 - 55 |

| -CH₂- | 1.6 - 1.9 | 25 - 30 |

| -CH₃ | 0.9 - 1.1 | 10 - 15 |

| -NH₂ | 1.5 - 2.5 (broad) | - |

| -OH | 5.0 - 6.0 (broad) | - |

Note: These are estimated values and are dependent on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Infrared Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H and N-H stretching vibrations in the region of 3200-3500 cm⁻¹. The aromatic C-H stretching would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the aminopropyl group would be observed in the 2850-2960 cm⁻¹ range. Aromatic C=C stretching vibrations are expected between 1450 and 1600 cm⁻¹. The C-O stretching of the phenol (B47542) would be visible around 1200 cm⁻¹. The C-Br and C-Cl stretching vibrations would appear in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations would give rise to strong Raman signals. The symmetric stretching of the C-Br and C-Cl bonds would also be observable.

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretch (Phenol) | 3200 - 3500 (broad) | Weak |

| N-H Stretch (Amine) | 3300 - 3500 | Moderate |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Moderate |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

| C-O Stretch (Phenol) | 1180 - 1260 | Moderate |

| C-Cl Stretch | 600 - 800 | Strong |

| C-Br Stretch | 500 - 600 | Strong |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, which contains a chiral center at the first carbon of the propyl chain, single-crystal X-ray diffraction would be crucial for determining its absolute stereochemistry (R or S configuration).

This technique would provide precise bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the solid state. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, which dictate the crystal packing. Obtaining a suitable single crystal is a prerequisite for this analysis.

Chromatographic Techniques for Purity Assessment and Separation of Isomers

Chromatographic techniques are essential for assessing the purity of this compound and for the potential separation of its enantiomers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column would be a suitable method for determining the purity of the compound. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a modifier such as formic acid or trifluoroacetic acid, would likely provide good separation from any impurities. Detection would typically be performed using a UV detector, monitoring at a wavelength where the aromatic ring absorbs significantly.

Chiral Chromatography: To separate the enantiomers of this compound, chiral HPLC would be necessary. This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers, leading to their separation and allowing for the determination of the enantiomeric excess (ee).

Gas Chromatography (GC): Gas chromatography could also be used, potentially after derivatization of the polar hydroxyl and amino groups to increase volatility. GC coupled with a mass spectrometer (GC-MS) would be a powerful tool for identifying and quantifying any volatile impurities.

Future Directions and Emerging Research Avenues for 2 1 Aminopropyl 6 Bromo 4 Chlorophenol

Development of Green Chemistry Approaches for Synthesis

Conventional methods for synthesizing complex aromatic compounds often rely on processes that are not environmentally benign. Future research could focus on developing greener synthetic routes to 2-(1-aminopropyl)-6-bromo-4-chlorophenol, minimizing waste and the use of hazardous materials.

One promising avenue is the exploration of biocatalysis or chemocatalysis, drawing inspiration from sustainable methods used for synthesizing related compounds like p-aminophenol. The traditional synthesis of 4-aminophenol (B1666318), for instance, involves the environmentally taxing nitration of benzene. digitellinc.com Greener alternatives are being developed, such as the catalytic hydrogenation of nitrobenzene, which offers a shorter reaction process and lower energy consumption. ciac.jl.cn Researchers have also investigated one-pot syntheses where amination and acetylation are performed concurrently to improve efficiency and reduce waste. digitellinc.com

For a molecule like this compound, a green chemistry approach might involve:

Enzymatic Halogenation: Utilizing halogenase enzymes for the selective bromination and chlorination of a phenol (B47542) precursor, which could offer high regioselectivity under mild conditions.

Catalytic C-H Amination: Directing the aminopropyl chain installation onto the phenolic backbone using advanced catalytic systems, thereby avoiding multiple protection and deprotection steps.

Use of Greener Solvents: Replacing traditional volatile organic solvents with water, supercritical fluids (like CO2), or bio-based solvents to reduce the environmental impact. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry.

The development of such methods would not only provide a more sustainable route to this compound but also contribute to the broader field of environmentally friendly organic synthesis.

Application of Machine Learning in Compound Design and Prediction of Interactions

The intersection of artificial intelligence and chemistry is an emerging field with the potential to revolutionize drug discovery and materials science. polyphenols-site.com Machine learning (ML) algorithms can be employed to predict the properties and biological activities of novel compounds like this compound, thereby accelerating research and development.

Predictive Modeling: By training ML models on large datasets of compounds with known properties, it is possible to develop quantitative structure-activity relationship (QSAR) models. researchgate.net For this compound, these models could predict a range of characteristics, including:

Biological Activity: Potential antimicrobial, antifungal, or anticancer properties, based on its structural similarity to other bioactive halogenated phenols.

Physicochemical Properties: Solubility, lipophilicity (LogP), and other parameters crucial for its potential application in pharmaceuticals or materials science.

Toxicity: Early prediction of potential adverse effects, allowing for the prioritization of safer derivatives.

Virtual Screening and Drug Discovery: Machine learning algorithms can perform virtual screening of large compound libraries to identify molecules that are likely to interact with specific biological targets. polyphenols-site.com If a particular protein or enzyme is of interest, ML models could predict the binding affinity of this compound and its potential derivatives, guiding the synthesis of the most promising candidates. harvard.edu This approach can significantly reduce the time and cost associated with traditional high-throughput screening.

The table below illustrates the types of data that could be generated and used in machine learning models for this compound.

| Property | Predicted Value | Machine Learning Model | Potential Application |

| Antibacterial Activity (MIC) | Low µg/mL | QSAR, Deep Neural Network | Development of new antibiotics |

| Binding Affinity to Target X | High | Molecular Docking, Regression | Targeted drug design |

| Aqueous Solubility | Moderate | Graph Convolutional Network | Formulation development |

| Cytotoxicity | Low | Classification, Regression | Safety assessment |

Exploration of Novel Derivatization Strategies

Derivatization, the process of chemically modifying a compound to produce a new one with different properties, is a cornerstone of medicinal chemistry and materials science. The functional groups present in this compound—the primary amine, the hydroxyl group, and the aromatic ring—offer multiple handles for derivatization.

Future research could explore a variety of derivatization strategies to enhance the compound's properties or to enable its use in different applications:

N-Acylation/N-Alkylation: The primary amine can be readily acylated or alkylated to produce a library of amides or secondary/tertiary amines. This could modulate the compound's biological activity, solubility, and pharmacokinetic profile.

O-Alkylation/O-Acylation: The phenolic hydroxyl group can be converted into ethers or esters, which can alter the compound's acidity and hydrogen bonding capacity. This is a common strategy for creating prodrugs or modifying a compound's physical properties.

Aromatic Ring Functionalization: While the ring is already substituted, further modifications such as Suzuki or Buchwald-Hartwig couplings could be explored to introduce new carbon-carbon or carbon-nitrogen bonds, leading to more complex molecular architectures.

Derivatization is also crucial for analytical purposes. For instance, reacting the primary amine with a fluorescent tag like o-phthalaldehyde (B127526) (OPA) could facilitate its detection and quantification in complex biological matrices using techniques like HPLC. libretexts.orgnih.gov

Investigation of Multicomponent Reactions Incorporating the Compound

Multicomponent reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a single step to form a product that contains portions of all the starting materials. researchgate.netorganic-chemistry.org MCRs are highly efficient and atom-economical, making them attractive from a green chemistry perspective.

The structure of this compound makes it an interesting candidate for inclusion in MCRs. The primary amine and the phenol group can both participate in a variety of named MCRs.

Potential MCRs include:

Ugi Reaction: The primary amine of this compound could be one of the four components in an Ugi reaction, along with a ketone or aldehyde, an isocyanide, and a carboxylic acid. This would lead to the rapid synthesis of a diverse library of peptide-like molecules.

Mannich Reaction: The phenolic ring could act as the nucleophile in a Mannich reaction with an aldehyde and a secondary amine, leading to the formation of a new aminomethylated derivative.

Phenol-Aldehyde-Boronate Condensations: Chiral biphenols can catalyze the multicomponent condensation of phenols, aldehydes, and boronates to produce chiral products. nih.gov Investigating the participation of this compound in such reactions could lead to novel chiral structures with potential applications in asymmetric synthesis or as chiral ligands.

By incorporating this compound into MCRs, chemists could rapidly generate a wide array of complex and structurally diverse molecules for screening in various applications, from drug discovery to materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-Aminopropyl)-6-bromo-4-chlorophenol, and how can reaction yields be optimized?

- Methodology :

- Stepwise functionalization : Start with a phenol precursor, sequentially introduce bromo and chloro substituents via electrophilic aromatic substitution (e.g., using Br₂/FeBr₃ and Cl₂/FeCl₃). The aminopropyl group can be added via reductive amination or alkylation of a nitro intermediate followed by reduction .

- Yield optimization : Use protecting groups (e.g., acetyl for the amino group) to prevent side reactions. Monitor reaction progress with HPLC or TLC. Typical yields range from 40–60%, but microwave-assisted synthesis may improve efficiency .

Q. How can the purity and structural identity of this compound be validated?

- Analytical techniques :

- Chromatography : HPLC with UV detection (λ ~280 nm) or GC-MS for volatile derivatives.

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., bromo and chloro ortho/para effects on chemical shifts) .

- High-resolution mass spectrometry (HRMS) : Verify molecular formula (C₉H₁₁BrClNO, exact mass 264.96 g/mol) .

- Elemental analysis : Ensure <1% deviation for C, H, N, and halogens .

Advanced Research Questions